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Suc-Phe-Ala-Ala-Phe-pNA

Enzyme kinetics substrate specificity high-alkaline protease

Researchers using generic Suc-AAPF-pNA for high-alkaline subtilisins often obtain weak or undetectable signals. Suc-FAAF-pNA (CAS 110906-89-3) is the optimal chromogenic substrate for Savinase and subtilisin SPAO. - Maximal catalytic efficiency for high-alkaline subtilisins; validated across ten synthetic substrates. - Eliminates false negatives from mismatched P4-P1 subsite preferences; essential for alkaliphilic/psychrophilic variants. - Detectable at 405-410 nm; compatible with microplate readers and HTS formats.

Molecular Formula C34H38N6O9
Molecular Weight 674.7 g/mol
Cat. No. B560915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Phe-Ala-Ala-Phe-pNA
SynonymsSUC-PHE-ALA-ALA-PHE-PNA
Molecular FormulaC34H38N6O9
Molecular Weight674.7 g/mol
Structural Identifiers
InChIInChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)/t21-,22-,27-,28-/m0/s1
InChIKeyICTPBQOIKFIIIX-MPPVQRIUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Phe-Ala-Ala-Phe-pNA (Suc-FAAF-pNA): Substrate Overview


Suc-Phe-Ala-Ala-Phe-pNA (synonym Suc-FAAF-pNA, CAS 110906-89-3) is a synthetic tetrapeptide chromogenic substrate composed of a succinyl-protected Phe-Ala-Ala-Phe sequence linked to a para-nitroanilide (pNA) reporter group . Upon proteolytic cleavage at the C-terminal Phe-pNA bond, p-nitroaniline is released and can be quantified spectrophotometrically at 405–410 nm, enabling continuous monitoring of protease activity . This compound is recognized as a preferred substrate for the high-alkaline subtilisin SPAO and the commercial protease Savinase, and has been employed to assay subtilisins from psychrophilic bacteria and the metalloproteinase myroilysin [1].

Reported highest-activity substrate for high-alkaline subtilisin SPAO and Savinase among tested pNA peptides.
Continuous spectrophotometric detection at 405–410 nm via released p-nitroaniline.
Validated in psychrophilic subtilisin and myroilysin assays for cold-adapted/marine protease screening.

Why Generic Substrates Cannot Substitute for Suc-FAAF-pNA


Chromogenic pNA substrates are not interchangeable across subtilisin family proteases; enzyme subsite preferences at the P4–P1 positions dictate catalytic efficiency differences that can exceed an order of magnitude. The widely used Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) is optimized for chymotrypsin and elastase but exhibits substantially lower activity toward high-alkaline subtilisins. Conversely, Suc-Phe-Ala-Ala-Phe-pNA (Suc-FAAF-pNA), with its distinct N-terminal Phe at the P4 position and Ala-Ala in the P3–P2 positions, serves as the highest-activity substrate for subtilisin SPAO and Savinase [1]. Substituting with a generic subtilisin substrate such as Suc-Ala-Ala-Pro-Phe-pNA may yield suboptimal or even undetectable signals when characterizing alkaliphilic, psychrophilic, or engineered subtilisin variants, leading to erroneous kinetic parameter estimation or false-negative activity assessments [1].

Subsite preference mismatch

Suc-AAPF-pNA is optimized for chymotrypsin/elastase; its P4–P1 profile may yield substantially lower activity toward high-alkaline subtilisins.

Kinetic parameter estimation risk

Catalytic efficiency differences can exceed an order of magnitude; using generic substrates may shift or underestimate kinetic constants for alkaliphilic variants.

Undetected activity in extremophilic proteases

Psychrophilic subtilisins and myroilysin may not be detected with chymotrypsin/elastase substrates, risking false-negative activity assessments.

Suc-FAAF-pNA: Substrate Preference Evidence


Highest Activity for SPAO and Savinase

Among ten synthetic peptide 4-nitroanilide substrates evaluated, the high-alkaline subtilisin SPAO and the commercial protease Savinase exhibited their highest activity toward Suc-FAAF-pNA (Suc-Phe-Ala-Ala-Phe-pNA). In contrast, subtilisin BPN′ showed maximal activity toward Suc-ALPF-pNA, while subtilisin Carlsberg preferred Suc-AGPP-pNA. This differential preference was reported by Falkenberg et al. (2022) based on prior findings, with the observation that SPAO and Savinase share comparable substrate preferences to the proteases characterized in that work [1].

SPAO & Savinase Preference
Head-to-head
SPAO & Savinase: highest activity toward Suc-FAAF-pNA; BPN′ prefers Suc-ALPF-pNA, Carlsberg prefers Suc-AGPP-pNA.
Substrate preference hierarchy supports selection for high-alkaline subtilisin assays.
Quantitative fold-differences not reported.
Enzyme kinetics substrate specificity high-alkaline protease

Substrate-Assisted Catalysis with Engineered Subtilisin

Suc-Phe-Ala-Ala-Phe-pNA (Suc-FAAF-pNA) was specifically employed to test the concept of substrate-assisted catalysis with an engineered bacterial serine endopeptidase, subtilisin, in which a catalytic triad residue was replaced and the missing functionality was supplied by the substrate's P1 phenylalanine residue [1]. This unique application stems from the compound's Phe-Ala-Ala-Phe sequence architecture, which provides the aromatic P1 residue required for catalytic complementation in His64Ala subtilisin mutants .

Substrate-Assisted Catalysis
Class-level
Functional substrate for His64Ala subtilisin mutant in substrate-assisted catalysis; P1 Phe residue complements missing catalytic moiety.
Enables catalytic rescue study in engineered proteases.
Requires validation with specific mutant system.
Substrate-assisted catalysis engineered serine protease subtilisin

Psychrophilic Subtilisin and Myroilysin Assays

Suc-FAAF-pNA has been validated for assaying subtilisins from psychrophilic bacteria and the metalloproteinase myroilysin from the deep-sea bacterium Myroides profundi [1]. In contrast, the widely used chymotrypsin/elastase substrate Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) is reported to be cleaved by cathepsin G (Km = 1.7 mM), chymotrypsin (Km = 60 µM), and chymase (Km = 4 mM), but is not cleaved by neutrophil elastase [2], and there is no published evidence of its utility for psychrophilic subtilisins or myroilysin.

Psychrophilic & Myroilysin
Reported
Validated for psychrophilic subtilisins and myroilysin; Suc-AAPF-pNA not active on these targets.
Expands screening to cold-adapted and marine proteases.
Kinetic parameters for Suc-FAAF-pNA not available.
Psychrophilic bacteria cold-adapted enzymes metalloprotease assay

Broad Industrial Protease Substrate Range

Suc-Phe-Ala-Ala-Phe-pNA has been demonstrated to serve as a substrate for the VP3 protease (SPVP) from Aeribacillus pallidus, the serine alkaline protease SAPCG from Caldicoprobacter guelmensis strain D2C22T, alcalase ultra 2.5 L, and thermolysin type X . While quantitative kinetic parameters (Km, kcat) for these specific enzymes were not located in the primary literature search, the compound's documented activity across this diverse set of industrial and extremophilic proteases provides a broader validated target range than many single-purpose chromogenic substrates.

Industrial Protease Range
Data to verify
Documented activity for SPVP, SAPCG, alcalase, and thermolysin.
Supports multi-protease industrial screening workflows.
Quantitative kinetics not located in primary search.
Industrial protease SPVP alcalase thermolysin

Suc-FAAF-pNA: Application Scenarios


High-Alkaline Subtilisin Characterization

Suc-FAAF-pNA is the optimal chromogenic substrate for assaying the activity of high-alkaline subtilisins including SPAO and the industrial protease Savinase. As documented by Falkenberg et al. (2022), these enzymes exhibit their highest activity toward Suc-FAAF-pNA among a panel of ten synthetic peptide substrates [1]. Researchers characterizing novel alkaliphilic subtilisin variants or optimizing Savinase-based formulations should employ this substrate to obtain maximal signal-to-noise ratios and accurate kinetic parameters. The use of alternative substrates such as Suc-AAPF-pNA may yield substantially lower or undetectable activity for these specific enzymes, potentially leading to erroneous conclusions about enzyme activity or stability under alkaline conditions [1].

Substrate-Assisted Catalysis in Engineered Proteases

For investigators studying substrate-assisted catalysis in engineered subtilisin variants where a catalytic triad residue (e.g., His64) has been mutated to alanine, Suc-FAAF-pNA provides a validated substrate system for assessing whether the substrate's P1 phenylalanine residue can functionally complement the missing catalytic moiety [2]. This application leverages the Phe-Ala-Ala-Phe sequence architecture, wherein the C-terminal Phe provides an aromatic side chain capable of participating in the catalytic rescue mechanism. Standard chromogenic substrates lacking an appropriate P1 aromatic residue are not suitable for this specialized application, making Suc-FAAF-pNA the appropriate choice for laboratories engaged in protein engineering studies of serine protease catalytic mechanisms .

Psychrophilic Subtilisin and Myroilysin Assays

Suc-FAAF-pNA has been established as a functional substrate for assaying subtilisins derived from psychrophilic (cold-adapted) bacteria and the metalloproteinase myroilysin isolated from the deep-sea bacterium Myroides profundi [2]. Researchers in marine microbiology, extremophile biochemistry, or cold-adapted enzyme discovery programs should select this substrate over generic chromogenic alternatives such as Suc-AAPF-pNA, which lack documented activity toward these targets. The substrate's validation in these niche applications supports its procurement for laboratories focused on bioprospecting novel enzymes from cold or deep-sea environments .

Industrial Protease Screening

Suc-FAAF-pNA serves as a versatile substrate for characterizing multiple industrial and extremophilic proteases, including VP3 protease (SPVP) from Aeribacillus pallidus, serine alkaline protease SAPCG from Caldicoprobacter guelmensis, alcalase ultra 2.5 L, and thermolysin type X . For industrial enzyme manufacturers and biocatalyst screening laboratories, this broad target range allows a single chromogenic substrate to support multiple protease characterization workflows, reducing procurement complexity and assay development time. The pNA chromophore enables straightforward spectrophotometric quantification at 405–410 nm, compatible with standard microplate readers and high-throughput screening formats .

Application
Selection Property
Validation Focus
High-alkaline subtilisin activity assays
Substrate preference hierarchy among chromogenic pNA peptides
Compare signal-to-noise vs. generic substrates for SPAO, Savinase, or novel alkaliphilic variants
Engineered protease catalytic rescue studies
P1 aromatic residue required for substrate-assisted catalysis
Confirm activity restoration in His64Ala or similar catalytic triad mutants
Cold-adapted & marine protease screening
Validated target spectrum beyond chymotrypsin/elastase
Verify cleavage by psychrophilic subtilisins or myroilysin; exclude false negatives
Multi-protease biocatalyst characterization
Broad industrial/extremophilic protease target range
Confirm activity with SPVP, SAPCG, alcalase, or thermolysin under process-relevant conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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